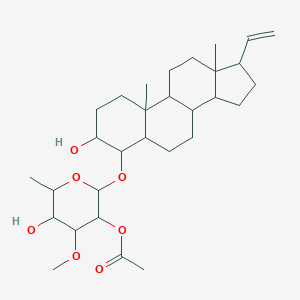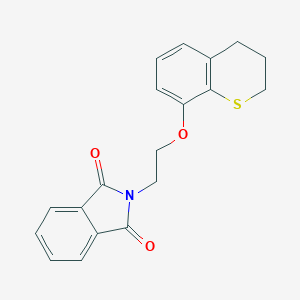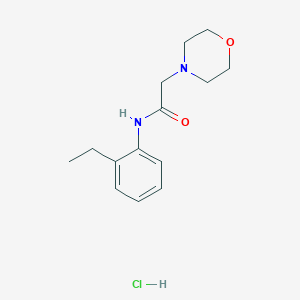
4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride, also known as EMA401, is a novel drug candidate that has been developed for the treatment of chronic pain. It acts as a highly selective antagonist of the angiotensin II type 2 receptor (AT2R), which has been implicated in the regulation of pain signaling pathways. EMA401 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of neuropathic pain.
Mecanismo De Acción
4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride exerts its analgesic effects by selectively blocking the AT2R, which is expressed in high levels in sensory neurons involved in pain signaling pathways. By blocking the AT2R, 4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride inhibits the release of pro-inflammatory neuropeptides and cytokines, thereby reducing pain sensitivity.
Biochemical and Physiological Effects:
4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride has been shown to produce a dose-dependent reduction in pain behavior in preclinical models of chronic pain. It has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in the spinal cord and dorsal root ganglia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride has several advantages as a research tool for the study of chronic pain. It is highly selective for the AT2R and does not produce the side effects commonly associated with traditional pain medications. However, its efficacy may be limited in certain types of pain, such as acute pain, and its long-term safety profile is still being evaluated.
Direcciones Futuras
There are several potential future directions for the research and development of 4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride. These include:
1. Further clinical trials to evaluate the safety and efficacy of 4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride for the treatment of neuropathic pain and other types of chronic pain.
2. Investigation of the potential use of 4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride as a research tool for the study of pain signaling pathways and the development of new pain medications.
3. Exploration of the potential therapeutic benefits of combining 4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride with other pain medications, such as opioids and NSAIDs.
4. Development of new formulations of 4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride to improve its bioavailability and pharmacokinetic profile.
5. Investigation of the potential use of 4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride for the treatment of other conditions, such as hypertension and cardiovascular disease, which are also regulated by the AT2R.
In conclusion, 4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride is a novel drug candidate that shows promise for the treatment of chronic pain. Its selective blockade of the AT2R represents a new approach to pain management that may offer significant advantages over traditional pain medications. Further research is needed to fully evaluate its safety and efficacy, as well as its potential as a research tool for the study of pain signaling pathways.
Métodos De Síntesis
4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride is synthesized through a multistep process involving the reaction of 2-ethylphenylamine with morpholine, followed by acetylation and subsequent hydrolysis to yield 4-morpholineacetamide. The final step involves the formation of the monohydrochloride salt of 4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride through the reaction of the free base with hydrochloric acid.
Aplicaciones Científicas De Investigación
4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In these studies, 4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride has been shown to produce significant analgesic effects without causing the side effects commonly associated with traditional pain medications, such as opioids and nonsteroidal anti-inflammatory drugs (NSAIDs).
Propiedades
Número CAS |
143579-14-0 |
|---|---|
Nombre del producto |
4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride |
Fórmula molecular |
C14H21ClN2O2 |
Peso molecular |
284.78 g/mol |
Nombre IUPAC |
N-(2-ethylphenyl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-2-12-5-3-4-6-13(12)15-14(17)11-16-7-9-18-10-8-16;/h3-6H,2,7-11H2,1H3,(H,15,17);1H |
Clave InChI |
GKXBVWCABJEXRW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CN2CCOCC2.Cl |
SMILES canónico |
CCC1=CC=CC=C1NC(=O)CN2CCOCC2.Cl |
Otros números CAS |
143579-14-0 |
Sinónimos |
N-(2-ethylphenyl)-2-morpholin-4-yl-acetamide hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



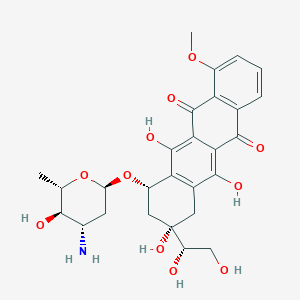

![2-[(3-Pyridinylmethyl)amino]-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B136385.png)
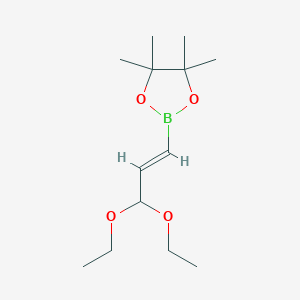
![disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B136391.png)



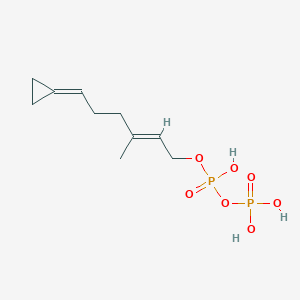
![Ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate](/img/structure/B136401.png)
